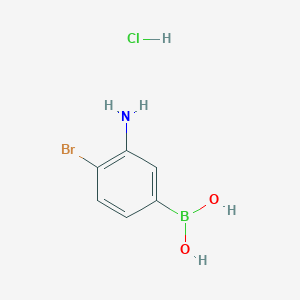

3-Amino-4-bromophenylboronic acid hydrochloride

Beschreibung

3-Amino-4-bromophenylboronic acid hydrochloride: is a boronic acid derivative with the molecular formula C6H8BBrClNO2. It is a valuable compound in organic synthesis, particularly in the field of medicinal chemistry. This compound is known for its ability to form stable complexes with diols, making it useful in various chemical reactions and applications .

Eigenschaften

IUPAC Name |

(3-amino-4-bromophenyl)boronic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BBrNO2.ClH/c8-5-2-1-4(7(10)11)3-6(5)9;/h1-3,10-11H,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSFJIXANNRLRAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)Br)N)(O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BBrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-bromophenylboronic acid hydrochloride typically involves the bromination of phenylboronic acid followed by amination. The reaction conditions often include the use of bromine or a brominating agent and a suitable solvent. The amination step can be carried out using ammonia or an amine source under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and amination processes, with careful control of reaction parameters to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Palladium catalysts, aryl or vinyl halides, base (e.g., potassium carbonate), and solvent (e.g., ethanol or water).

Major Products Formed:

Oxidation: Formation of corresponding boronic acids or phenols.

Reduction: Formation of amines or alcohols.

Substitution: Formation of biaryl compounds or other substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

Chemistry: 3-Amino-4-bromophenylboronic acid hydrochloride is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. It is also used in the synthesis of complex molecules and as a building block for various chemical compounds .

Biology and Medicine: In biological research, this compound is used to study enzyme inhibition and as a probe for detecting diols in biological systems.

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its ability to form stable complexes with diols makes it valuable in the development of sensors and diagnostic tools .

Wirkmechanismus

The mechanism of action of 3-Amino-4-bromophenylboronic acid hydrochloride involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various chemical reactions, including Suzuki-Miyaura coupling, where it acts as a boronic acid reagent to form carbon-carbon bonds. The compound’s molecular targets include enzymes and receptors that contain diol groups, allowing it to inhibit enzyme activity or modulate receptor function .

Vergleich Mit ähnlichen Verbindungen

- 3-Aminophenylboronic acid hydrochloride

- 4-Bromophenylboronic acid

- 3-Amino-4-chlorophenylboronic acid hydrochloride

Comparison: 3-Amino-4-bromophenylboronic acid hydrochloride is unique due to the presence of both amino and bromo substituents on the phenyl ring. This combination enhances its reactivity and allows for versatile applications in organic synthesis. Compared to 3-Aminophenylboronic acid hydrochloride, the bromine substituent provides additional sites for further functionalization. Similarly, compared to 4-Bromophenylboronic acid, the amino group offers additional reactivity and binding capabilities .

Biologische Aktivität

3-Amino-4-bromophenylboronic acid hydrochloride is a boronic acid derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is primarily recognized for its potential applications in cancer therapy, enzyme inhibition, and antibacterial properties. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound's chemical structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C₆H₈BBrN O₂·HCl

- Molecular Weight : 227.35 g/mol

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that the compound can induce apoptosis in various cancer cell lines. For example, it has been reported to have a cytotoxic effect on breast cancer cells (MCF-7) with an IC50 value of approximately 18.76 µg/mL, indicating its potential as a therapeutic agent in oncology .

Enzyme Inhibition

The compound also shows promising enzyme inhibition properties. It has been evaluated for its inhibitory effects on key enzymes related to cancer progression and metabolic disorders. Notably, it demonstrated moderate acetylcholinesterase inhibition with an IC50 of 115.63 µg/mL and high butyrylcholinesterase inhibition at 3.12 µg/mL . These findings suggest its potential role in managing neurodegenerative diseases.

Antibacterial Activity

In addition to its anticancer properties, this compound has exhibited antibacterial activity against several bacterial strains, including Escherichia coli. The compound showed effective inhibition at concentrations around 6.50 mg/mL . This broad-spectrum antibacterial activity positions it as a candidate for further development in antimicrobial therapies.

Apoptosis Induction

The mechanism through which this compound induces apoptosis appears to involve the modulation of signaling pathways associated with cell survival and death. It may activate caspases and other apoptotic factors, leading to programmed cell death in cancer cells.

Enzyme Interaction

The compound's interaction with enzymes is likely mediated by its boronic acid functional group, which can form reversible covalent bonds with serine residues in active sites of enzymes, thereby inhibiting their function.

Case Studies and Research Findings

Q & A

Q. What are the common synthetic routes for 3-amino-4-bromophenylboronic acid hydrochloride, and how do purification challenges affect yield?

Methodological Answer: Synthesis typically involves halogenation of phenylboronic acid precursors followed by amination. For example, bromination of 3-aminophenylboronic acid derivatives using N-bromosuccinimide (NBS) under controlled conditions. Purification challenges arise due to boronic acid reactivity, such as irreversible binding to silica gel during chromatography or boroxin formation at elevated temperatures . Recrystallization in polar aprotic solvents (e.g., DMSO/water mixtures) is often employed to improve yield and purity.

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer: Key techniques include:

- HPLC : For purity assessment using a C18 column with methanol-phosphate buffer mobile phases, as validated for structurally similar boronic acids (e.g., clonidine hydrochloride analysis) .

- NMR : B and H NMR to confirm boronic acid structure and amine proton integration.

- Melting Point Analysis : Reported ranges (e.g., 248–250°C for analogous compounds) help verify crystallinity .

- Mass Spectrometry : To confirm molecular weight (e.g., ESI-MS for [M+H] peaks).

Intermediate Research Questions

Q. How does the bromine substituent influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer: The bromine atom enhances electrophilicity at the para position, facilitating Suzuki-Miyaura couplings. However, steric hindrance from the amino group may require optimized ligands (e.g., Pd(PPh)) and base selection (e.g., NaCO) to improve reaction efficiency. Kinetic studies using model substrates (e.g., 4-bromo-3-methylphenylboronic acid) suggest reaction temperatures of 80–100°C in THF/water mixtures .

Q. What are the stability considerations for storing this compound?

Methodological Answer: Stability is influenced by:

- Moisture : Hydrolysis to boroxines can occur; store under inert gas (N/Ar) in sealed containers with desiccants.

- Temperature : Decomposition above 200°C; long-term storage at –20°C recommended .

- Light Sensitivity : Amber vials prevent photodegradation of the aromatic amine moiety.

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported synthetic yields for halogenated phenylboronic acid derivatives?

Methodological Answer: Systematic optimization is critical:

- Reagent Stoichiometry : Vary NBS ratios (1.0–1.2 equivalents) to minimize over-bromination.

- Solvent Screening : Test DMF, DCM, and acetonitrile for solubility and reaction efficiency.

- Catalyst Screening : Evaluate Pd catalysts (e.g., Pd(OAc)) for coupling steps, noting that ligand choice (e.g., SPhos vs. XPhos) impacts turnover .

Contradictions in literature yields often stem from unoptimized workup protocols (e.g., inadequate pH control during amine hydrochloride salt precipitation).

Q. What methodologies optimize the reaction conditions for synthesizing this compound?

Methodological Answer:

- Design of Experiments (DoE) : Use factorial designs to assess temperature, solvent polarity, and catalyst loading interactions.

- In Situ Monitoring : FTIR or Raman spectroscopy tracks boronic acid intermediate formation.

- Green Chemistry Approaches : Thiamine hydrochloride has been validated as a non-toxic catalyst for analogous boronic acid syntheses, reducing reliance on heavy metals .

Specialized Application Questions

Q. How can this compound be applied in supramolecular chemistry?

Methodological Answer: The amino and boronic acid groups enable dual functionality:

Q. What role does this compound play in synthesizing heterocyclic pharmaceuticals?

Methodological Answer: It serves as a precursor for:

- Benzoxaboroles : Cyclocondensation with ketones yields bioactive heterocycles with antifungal activity .

- Anticancer Agents : Suzuki couplings with pyrimidine derivatives generate kinase inhibitors.

Data Analysis & Contradiction Management

Q. How should researchers address conflicting data on boronic acid reactivity in aqueous vs. anhydrous conditions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.